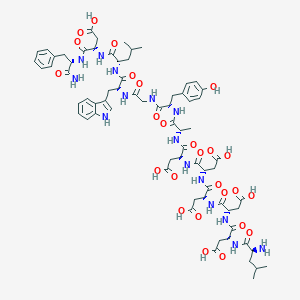
Minigastrin, des-trp(1)-asp(5)-leu(12)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Minigastrin, des-trp(1)-asp(5)-leu(12)-, also known as MG11, is a peptide that has been extensively studied for its potential applications in the field of cancer therapy. It is a truncated form of gastrin, a hormone that is produced in the stomach and plays an important role in regulating gastric acid secretion. MG11 has been shown to have a number of biological effects, including the ability to stimulate the growth of certain types of cancer cells. However, it also has potential therapeutic benefits, such as the ability to selectively target cancer cells and induce apoptosis.
Mecanismo De Acción
The mechanism of action of Minigastrin, des-trp(1)-asp(5)-leu(12)- is complex and not fully understood. It is known to bind to the gastrin receptor, which is a G protein-coupled receptor that is overexpressed on many cancer cells. This binding activates a number of downstream signaling pathways, including the PI3K/Akt pathway and the MAPK/ERK pathway. These pathways are involved in a variety of cellular processes, including cell proliferation, survival, and apoptosis.
Efectos Bioquímicos Y Fisiológicos
Minigastrin, des-trp(1)-asp(5)-leu(12)- has a number of biochemical and physiological effects, many of which are related to its ability to activate the gastrin receptor. It has been shown to stimulate the growth of certain types of cancer cells, including pancreatic cancer cells and neuroblastoma cells. However, it also has potential therapeutic benefits, such as the ability to induce apoptosis in cancer cells and inhibit tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One major advantage of Minigastrin, des-trp(1)-asp(5)-leu(12)- is its specificity for the gastrin receptor, which makes it a potentially powerful tool for targeted cancer therapy. However, there are also limitations to its use in lab experiments. For example, its effects can be difficult to study in vitro due to the complex signaling pathways involved. Additionally, its potential toxicity and off-target effects must be carefully evaluated before it can be used in clinical trials.
Direcciones Futuras
There are a number of potential future directions for research on Minigastrin, des-trp(1)-asp(5)-leu(12)-. One major area of investigation is the development of more effective targeted therapies based on Minigastrin, des-trp(1)-asp(5)-leu(12)-. This could involve the use of modified versions of the peptide that have improved pharmacokinetic properties or the development of combination therapies that target multiple signaling pathways. Additionally, further studies are needed to fully understand the mechanisms of action of Minigastrin, des-trp(1)-asp(5)-leu(12)- and its potential as a therapeutic agent for a variety of different types of cancer.
Métodos De Síntesis
Minigastrin, des-trp(1)-asp(5)-leu(12)- can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase synthesis. One common approach involves the use of Fmoc-based solid-phase peptide synthesis, which involves the stepwise addition of amino acid residues to a resin-bound peptide chain. The peptide is then cleaved from the resin and purified using a variety of chromatographic techniques.
Aplicaciones Científicas De Investigación
Minigastrin, des-trp(1)-asp(5)-leu(12)- has been the subject of numerous scientific studies, particularly in the field of cancer research. One major area of investigation has been its potential as a targeted therapy for cancer. Because Minigastrin, des-trp(1)-asp(5)-leu(12)- binds specifically to the gastrin receptor, which is overexpressed on many cancer cells, it has the potential to selectively target cancer cells while sparing normal cells. This could reduce the toxicity associated with traditional chemotherapy and improve patient outcomes.
Propiedades
Número CAS |
101212-63-9 |
|---|---|
Nombre del producto |
Minigastrin, des-trp(1)-asp(5)-leu(12)- |
Fórmula molecular |
C70H91N15O26 |
Peso molecular |
1558.6 g/mol |
Nombre IUPAC |
(3S)-3-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C70H91N15O26/c1-32(2)19-40(71)61(102)79-47(25-54(90)91)67(108)83-50(28-57(96)97)69(110)85-51(29-58(98)99)70(111)84-49(27-56(94)95)68(109)81-46(24-53(88)89)63(104)75-34(5)60(101)78-44(22-36-15-17-38(86)18-16-36)62(103)74-31-52(87)76-45(23-37-30-73-41-14-10-9-13-39(37)41)65(106)80-43(20-33(3)4)64(105)82-48(26-55(92)93)66(107)77-42(59(72)100)21-35-11-7-6-8-12-35/h6-18,30,32-34,40,42-51,73,86H,19-29,31,71H2,1-5H3,(H2,72,100)(H,74,103)(H,75,104)(H,76,87)(H,77,107)(H,78,101)(H,79,102)(H,80,106)(H,81,109)(H,82,105)(H,83,108)(H,84,111)(H,85,110)(H,88,89)(H,90,91)(H,92,93)(H,94,95)(H,96,97)(H,98,99)/t34-,40-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-/m0/s1 |
Clave InChI |
ORZPRFPUQBDMNS-MEHQFLSCSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)N |
SMILES |
CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC4=CC=CC=C4)C(=O)N)N |
SMILES canónico |
CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC4=CC=CC=C4)C(=O)N)N |
Otros números CAS |
101212-63-9 |
Secuencia |
LDDDDDAYGWLDF |
Sinónimos |
gastrin (21-34) gastrin 14 gastrin tetradecapeptide gastrin-14 minigastrin SHG14NS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



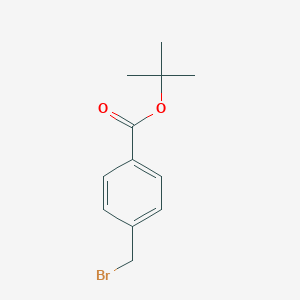
![2-[(4-Benzamidophenyl)sulfonylamino]acetic acid](/img/structure/B34515.png)
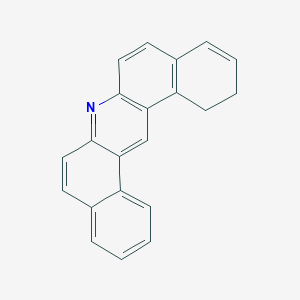
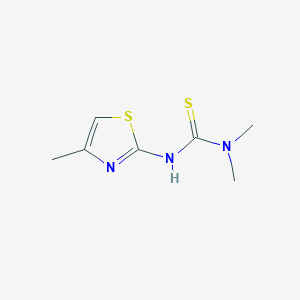
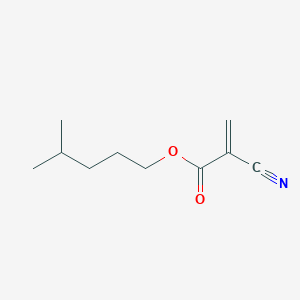
![4-Ethyl-4-hydroxy-9-nitro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione](/img/structure/B34528.png)
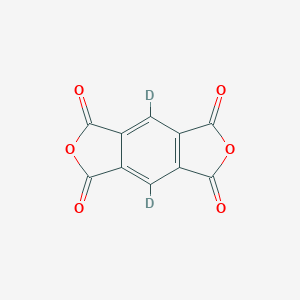
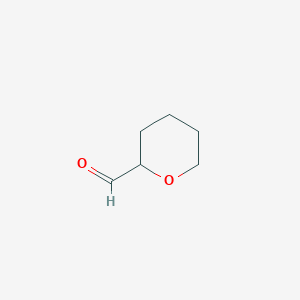
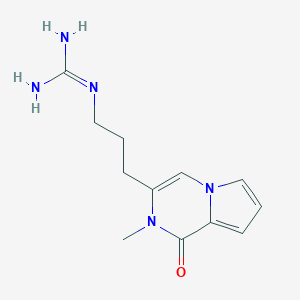

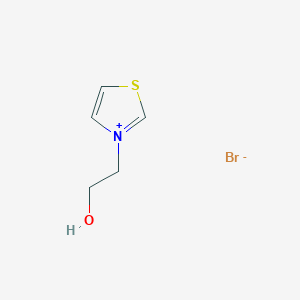
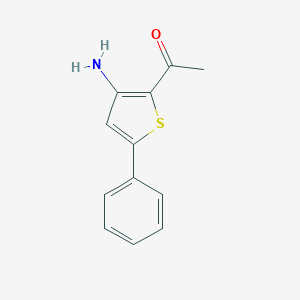

![3-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[B]pyrazine-2-carbonitrile](/img/structure/B34539.png)